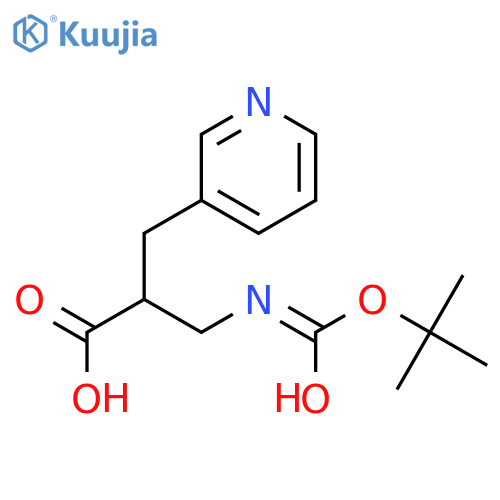

Cas no 1114567-17-7 (3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)

3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-((tert-butoxycarbonyl)methyl)-3-(pyridin-3-yl)propanoic acid

- 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-pyridin-3-ylpropanoic acid

- 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid

- AB35622

- SCHEMBL2284531

- (S)-3-TERT-BUTOXYCARBONYLAMINO-2-PYRIDIN-3-YLMETHYL-PROPIONIC ACID

- 3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-3-yl)methyl]propanoic acid

- 1240581-99-0

- CS-0200070

- AKOS022793080

- EN300-1071924

- 3-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2-(3-pyridinylmethyl)propanoic acid

- 3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid

- VXOMMWGHYMUADO-UHFFFAOYSA-N

- (R)-3-TERT-BUTOXYCARBONYLAMINO-2-PYRIDIN-3-YLMETHYL-PROPIONIC ACID

- 1240583-22-5

- 2-(BOC-AMINOMETHYL)-3-PYRIDIN-3-YL-PROPIONIC ACID

- AB35619

- 1114567-17-7

- 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(pyridin-3-yl)propanoic acid

- DTXSID50736862

- 3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoicacid

-

- MDL: MFCD17926340

- インチ: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-9-11(12(17)18)7-10-5-4-6-15-8-10/h4-6,8,11H,7,9H2,1-3H3,(H,16,19)(H,17,18)

- InChIKey: VXOMMWGHYMUADO-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCC(C(O)=O)CC1=CN=CC=C1)=O)C

計算された属性

- せいみつぶんしりょう: 280.14230712Da

- どういたいしつりょう: 280.14230712Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 55359-1/G |

2-(BOC-AMINOMETHYL)-3-PYRIDIN-3-YL-PROPIONIC ACID |

1114567-17-7 | 97% | 1g |

$630 | 2023-09-17 | |

| Alichem | A029192570-1g |

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid |

1114567-17-7 | 95% | 1g |

$636.30 | 2023-09-04 | |

| Chemenu | CM318780-1g |

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid |

1114567-17-7 | 95% | 1g |

$559 | 2022-06-14 | |

| Enamine | EN300-1071924-1.0g |

3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-3-yl)methyl]propanoic acid |

1114567-17-7 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-1071924-0.25g |

3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-3-yl)methyl]propanoic acid |

1114567-17-7 | 95% | 0.25g |

$617.0 | 2023-10-28 | |

| Enamine | EN300-1071924-0.1g |

3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-3-yl)methyl]propanoic acid |

1114567-17-7 | 95% | 0.1g |

$591.0 | 2023-10-28 | |

| Enamine | EN300-1071924-2.5g |

3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-3-yl)methyl]propanoic acid |

1114567-17-7 | 95% | 2.5g |

$1315.0 | 2023-10-28 | |

| Ambeed | A302440-1g |

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid |

1114567-17-7 | 97% | 1g |

$540.0 | 2024-04-26 | |

| Enamine | EN300-1071924-1g |

3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-3-yl)methyl]propanoic acid |

1114567-17-7 | 95% | 1g |

$671.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270740-250mg |

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid |

1114567-17-7 | 97% | 250mg |

¥2539.00 | 2024-08-09 |

3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid 関連文献

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acidに関する追加情報

Introduction to 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid (CAS No. 1114567-17-7)

3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid, also known by its CAS number 1114567-17-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of proline, a non-proteinogenic amino acid, and features a tert-butoxycarbonyl (Boc) protecting group and a pyridine moiety. These structural elements contribute to its unique chemical properties and potential biological activities.

The tert-butoxycarbonyl (Boc) protecting group in 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid is widely used in peptide synthesis to protect the amino group during the formation of peptide bonds. This protecting group can be easily removed under acidic conditions, allowing for the subsequent functionalization of the amino group. The presence of the Boc group ensures that the compound remains stable during synthetic manipulations, making it a valuable intermediate in the synthesis of complex peptides and peptidomimetics.

The pyridine moiety in 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid imparts additional functionality and reactivity to the molecule. Pyridine derivatives are known for their ability to form hydrogen bonds and participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. This structural feature makes the compound suitable for applications in drug discovery, where it can serve as a scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the potential of 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This finding suggests that 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid has also been investigated for its potential as an antiviral agent. A study published in Antiviral Research demonstrated that this compound exhibits significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes or host cell pathways. These findings highlight the broad-spectrum antiviral potential of 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid, making it an attractive candidate for further drug development.

The structural versatility of 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid also makes it a valuable tool in chemical biology research. For example, it can be used as a building block for the synthesis of fluorescent probes and imaging agents. The pyridine moiety can be functionalized with various fluorophores, allowing for real-time monitoring of cellular processes such as protein-protein interactions and signal transduction pathways. This application has significant implications for understanding complex biological systems and developing targeted therapies.

In conclusion, 3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid (CAS No. 1114567-17-7) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and chemical biology. Its unique structural features, including the tert-butoxycarbonyl protecting group and pyridine moiety, endow it with valuable chemical properties and biological activities. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

1114567-17-7 (3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid) 関連製品

- 1805051-89-1(3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine)

- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)

- 161187-57-1(α-Glucosidase-IN-23)

- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)

- 1248805-62-0(2-(2-Methylphenyl)pyrimidin-4-amine)

- 700860-40-8(N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide)

- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)

- 1105213-74-8(N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)

- 1807129-14-1(Methyl 5-chloro-4-cyano-2-(hydroxymethyl)benzoate)

- 2172430-21-4(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)